![molecular formula C9H13N3O B2799031 3-Isopropoxypicolinimidamide CAS No. 1515456-27-5](/img/structure/B2799031.png)
3-Isopropoxypicolinimidamide
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Overview
Description
3-Isopropoxypicolinimidamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a derivative of picolinamide and has been shown to have a wide range of applications in various fields of research.
Scientific Research Applications
Antitumor Agents
Substituted naphthalimides, which share structural similarities with 3-Isopropoxypicolinimidamide, have been evaluated as antitumor agents. For instance, a study by Mukherjee et al. (2010) found that certain naphthalimides induced significant cytotoxicity in various human tumor cell lines, showcasing potential as antitumor agents. These compounds triggered apoptosis and inhibited DNA and RNA synthesis in tumor cells, indicating their mechanism of action could be valuable in cancer therapy (Mukherjee et al., 2010).
Chemical Properties and Reactions
The unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides, which includes 3-Isopropoxypicolinimidamide analogs, has been studied for insights into their chemical behavior. Beuck et al. (2009) described how these compounds exhibit atypical fragmentation patterns in mass spectrometry, which provides a unique analytical tool for identifying such compounds in complex mixtures (Beuck et al., 2009).
Biotransformation and Metabolic Studies
Research on the biotransformation of compounds structurally related to 3-Isopropoxypicolinimidamide has highlighted the metabolic pathways these compounds undergo. Pothuluri et al. (2000) explored the biotransformation of the fungicide vinclozolin by Cunninghamella elegans, revealing the formation of several novel metabolites. This study emphasizes the importance of understanding the metabolic fate of such compounds for their potential use in drug development and environmental studies (Pothuluri et al., 2000).
Synthesis and Structure-Activity Relationship
The synthesis and evaluation of isoquinoline analogs for antitumor activity provide insights into the structural requirements for biological activity. Cheon et al. (1998) investigated substituted isoquinolin-1-ones for their antitumor activity, identifying specific substitutions that enhance antitumor efficacy. These studies contribute to the design of more potent antitumor agents based on the isoquinoline scaffold (Cheon et al., 1998).
Mechanism of Action
properties
IUPAC Name |
3-propan-2-yloxypyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(2)13-7-4-3-5-12-8(7)9(10)11/h3-6H,1-2H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSVQLRPDHXNOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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